molecular formula C19H19N3 B5624843 N-benzyl-N,6-dimethyl-2-phenylpyrimidin-4-amine

N-benzyl-N,6-dimethyl-2-phenylpyrimidin-4-amine

Cat. No.: B5624843
M. Wt: 289.4 g/mol
InChI Key: KVQUKSFPPRUDAF-UHFFFAOYSA-N
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Description

N-benzyl-N,6-dimethyl-2-phenylpyrimidin-4-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with benzyl, dimethyl, and phenyl groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N,6-dimethyl-2-phenylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 2,6-dimethyl-4-phenylpyrimidine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent choice, play a crucial role in optimizing the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability. The use of high-throughput screening and optimization techniques ensures consistent quality and cost-effectiveness in production .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N,6-dimethyl-2-phenylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-N,6-dimethyl-2-phenylpyrimidin-4-one, while reduction could produce this compound derivatives with altered functional groups .

Scientific Research Applications

N-benzyl-N,6-dimethyl-2-phenylpyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-N,6-dimethyl-2-phenylpyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This inhibition can affect various cellular pathways, leading to therapeutic effects such as anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N,6-dimethyl-2-phenylpyrimidin-4-amine stands out due to its unique combination of benzyl, dimethyl, and phenyl groups on a pyrimidine ring. This structure imparts specific reactivity and biological activity, making it a valuable compound for diverse research applications .

Properties

IUPAC Name

N-benzyl-N,6-dimethyl-2-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3/c1-15-13-18(22(2)14-16-9-5-3-6-10-16)21-19(20-15)17-11-7-4-8-12-17/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQUKSFPPRUDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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